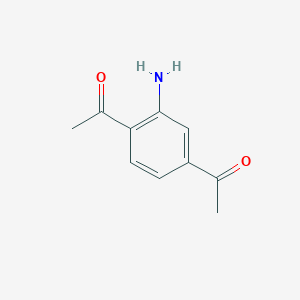
2-Phenoxyoxan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyoxan-3-one: is an organic compound that belongs to the class of oxanones It is characterized by a phenoxy group attached to an oxan-3-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyoxan-3-one typically involves the reaction of phenol with an appropriate oxanone precursor under controlled conditions. One common method is the Friedel-Crafts acylation of phenol with oxanone derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenoxyoxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenoxy acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxanone ring to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products:
Oxidation: Phenoxy acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenoxyoxanones.
Applications De Recherche Scientifique
Chemistry: 2-Phenoxyoxan-3-one is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Phenoxyoxan-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Phenoxazine: Similar in structure but contains a nitrogen atom in the ring.
Phenothiazine: Contains a sulfur atom in the ring and is used in antipsychotic medications.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an oxanone ring.
Uniqueness: 2-Phenoxyoxan-3-one is unique due to its oxanone ring structure, which imparts distinct chemical properties. Unlike phenoxazine and phenothiazine, it does not contain heteroatoms like nitrogen or sulfur, making it less reactive in certain conditions. Its stability and reactivity make it a versatile compound for various applications.
Propriétés
Numéro CAS |
50544-99-5 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-phenoxyoxan-3-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
Clé InChI |
YALIGYGCQHFKLV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(OC1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




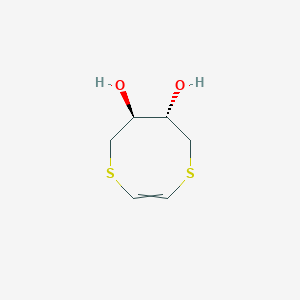

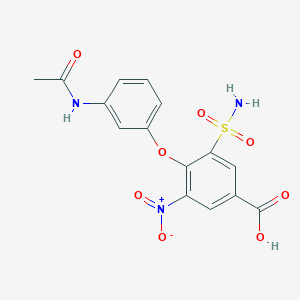
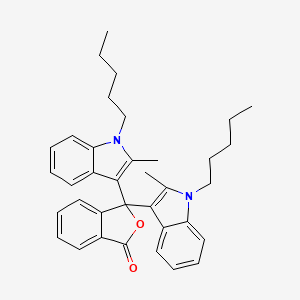
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)

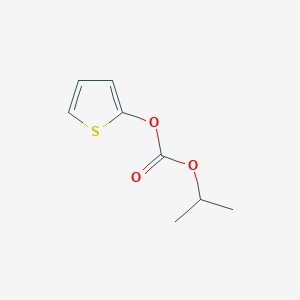
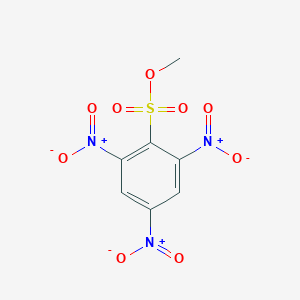
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)


